molecular formula C21H32O4S B8510756 13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one CAS No. 85037-91-8

13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one

Cat. No. B8510756
CAS RN: 85037-91-8
M. Wt: 380.5 g/mol
InChI Key: MZTGFTPUEJWYBU-UHFFFAOYSA-N
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Description

13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one is a useful research compound. Its molecular formula is C21H32O4S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85037-91-8

Product Name

13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one

Molecular Formula

C21H32O4S

Molecular Weight

380.5 g/mol

IUPAC Name

13-[3-(benzenesulfonyl)propyl]-oxacyclotridecan-2-one

InChI

InChI=1S/C21H32O4S/c22-21-17-11-6-4-2-1-3-5-8-13-19(25-21)14-12-18-26(23,24)20-15-9-7-10-16-20/h7,9-10,15-16,19H,1-6,8,11-14,17-18H2

InChI Key

MZTGFTPUEJWYBU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)OC(CCCC1)CCCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.0 g (100 mmole) of 2-allyl-cyclododecanone--Helv. Chim. Acta 54, 2889 (1971)--in admixture with 13.2 g (12.2 mmole) of thiophenol and 0.3 g of α,α'-azoisobutyronitrile were heated at 100° for 10 hours, an additional amount of 0.6 g of α,α'-azoisobutyronitrile being added over this period, portionwise, to the reaction mixture. After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture was diluted with 300 ml of trichloroethane and cooled to 0°. 90.4 g (475 mmole) of 40% peracetic acid were then progressively added to the above solution under good stirring (reaction temperature: 30°-40°). After addition of 7.5 g (53 mmole) of BF3.Et2O, the resulting mixture was further stirred for 10 days at 50°, 4 portions each of 11.3 g (60 mmole) of 40% peracetic acid being added thereto over this period. After cooling to 20°, the reaction mixture was poured onto crushed ice and then brought to pH 8 by the addition of 10% aqueous sodium hydroxide. After washing with a 10% solution of NaHSO3 in water, then with H2O, the organic phase was dried over Na2SO4 and evaporated. The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate) to afford 27.7 g (81% yield based on transformed 2-allyl-cyclododecanone) of the title compound (purity 90%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
90.4 g
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Name
peracetic acid
Quantity
11.3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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